molecular formula C3H6O3 B122180 1,3,5-Trioxane CAS No. 110-88-3

1,3,5-Trioxane

Cat. No. B122180
Key on ui cas rn: 110-88-3
M. Wt: 90.08 g/mol
InChI Key: BGJSXRVXTHVRSN-UHFFFAOYSA-N
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Patent
US06703516B2

Procedure details

To 800 ml of fuming sulfuric acid, containing about 27% of SO3, 260 g (1.56 m) of terephthalic acid are added, under stirring, in 15 minutes without exceeding the temperature of 25° C. By maintaining the stirring, 60 g (0.665 m) of 1,3,5-trioxane are added portionwise to the thick suspension thus obtained, whereby the temperature rises to about 25° C. The mixture is cooled to 10-15° C. in 30 minutes, then a further 60 g (0.665 m) of 1,3,5-trioxane is added thereinto. The mixture is heated and it is observed that at 90° C. the mass becomes clear. The temperature is brought to 120° C. and the mixture is kept 10-15 minutes under these conditions, whereby the temperature may rise to 135-140° C. If no exothermia is observed, the mixture is nevertheless heated to 130-135° C. and kept 4 hours under these conditions. The cooled mixture is poured, in about 1 hour and without exceeding the temperature of 25-35° C., into 3000 g of crushed ice. To the mixture thus obtained, 8000-8500 ml of a 15% w/w solution of sodium hydroxide are added to a pH=5-6, by letting the temperature to rise to 35-40° C. and by keeping it at these values by a water-cooling. Then, at 35-40° C., 300 ml of 5% w/w solution of sodium hydroxide are added to the mixture to a pH≡8. The solid is removed by filtration on a Dicalite® bed in a buchner and washed with water. To the solution thus obtained, 2000 ml of 35% hydrochloric acid are added to a pH≡1 and the suspension thus obtained is heated to 35° C. The solid is filtered, washed 3 times with 500 ml of deionized water at 40° C. The wet product is treated with 4000 ml of warm deionized water (about 45° C.) and the suspension is heated 30 minutes under stirring at 45° C. Without cooling, the product is filtered, washed with deionized water and dried in vacuo at 50° C. to constant weight. Thus, 215-225 g of light-brown coloured 5-carboxyphthalide with a purity (HPLC)>95% are obtained.
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
3000 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2000 mL
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]([OH:17])(=[O:16])[C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1.O1COCO[CH2:19]1.[OH-].[Na+].Cl>O>[C:11]([C:10]1[CH:14]=[C:15]2[C:7](=[CH:8][CH:9]=1)[C:6](=[O:17])[O:16][CH2:19]2)([OH:13])=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
800 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
260 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
O1COCOC1
Step Three
Name
Quantity
60 g
Type
reactant
Smiles
O1COCOC1
Step Four
Name
ice
Quantity
3000 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
2000 mL
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
under stirring, in 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
the temperature of 25° C
ADDITION
Type
ADDITION
Details
are added portionwise to the thick suspension
CUSTOM
Type
CUSTOM
Details
thus obtained
CUSTOM
Type
CUSTOM
Details
rises to about 25° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
CUSTOM
Type
CUSTOM
Details
is observed that at 90° C.
CUSTOM
Type
CUSTOM
Details
is brought to 120° C.
WAIT
Type
WAIT
Details
the mixture is kept 10-15 minutes under these conditions, whereby
Duration
12.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
may rise to 135-140° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is nevertheless heated to 130-135° C.
WAIT
Type
WAIT
Details
kept 4 hours under these conditions
Duration
4 h
ADDITION
Type
ADDITION
Details
The cooled mixture is poured, in about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the temperature of 25-35° C.
CUSTOM
Type
CUSTOM
Details
To the mixture thus obtained
CUSTOM
Type
CUSTOM
Details
to rise to 35-40° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The solid is removed by filtration on a Dicalite® bed in a buchner
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
To the solution thus obtained
CUSTOM
Type
CUSTOM
Details
the suspension thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
is heated to 35° C
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed 3 times with 500 ml of deionized water at 40° C
ADDITION
Type
ADDITION
Details
The wet product is treated with 4000 ml of warm deionized water (about 45° C.)
TEMPERATURE
Type
TEMPERATURE
Details
the suspension is heated 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
under stirring at 45° C
TEMPERATURE
Type
TEMPERATURE
Details
Without cooling
FILTRATION
Type
FILTRATION
Details
the product is filtered
WASH
Type
WASH
Details
washed with deionized water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C. to constant weight

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)(O)C=1C=C2COC(=O)C2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 220 (± 5) g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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